6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide
Description
This compound is a hybrid molecule featuring a tetrahydroquinazolinone-thione core linked via a hexanamide chain to a 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl moiety. The sulfanylidene (C=S) group at position 2 contributes to hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets such as enzymes or receptors . The piperazine-propylamine linker introduces flexibility and basicity, a common feature in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Synthetic routes for analogous compounds typically involve:
- Solid-phase synthesis using resin-bound intermediates (e.g., resin 23 in and ).
- Amide coupling with PyBOP/DIPEA in dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification via silica gel chromatography, yielding products with moderate purity (55–73% LC/MS) and variable physical forms (oils, amorphous solids) .
Properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39BrClN5O2S/c28-20-9-10-24-23(18-20)26(36)34(27(37)31-24)13-3-1-2-8-25(35)30-11-5-12-32-14-16-33(17-15-32)22-7-4-6-21(29)19-22/h4,6-7,19-20,23-24H,1-3,5,8-18H2,(H,30,35)(H,31,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHLNWVIISQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide is a novel quinazolinone derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazolinone core : Known for various biological activities.
- Bromine substitution : Impacts the electronic properties and biological interactions.
- Piperazine moiety : Often linked to psychotropic effects and receptor interactions.
Molecular Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 503.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer metabolism, thereby exhibiting potential antitumor properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways associated with mood disorders.
Antitumor Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antitumor activity. For instance, compounds similar to the one have shown inhibition of carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition constants (Ki) reported range from 52.8 nM to over 900 nM for various derivatives, suggesting a potent biological effect .
Case Studies
- Study on Quinazolinone Derivatives :
- Neuropharmacological Effects :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide exhibit significant antimicrobial properties.
Case Study: Antibacterial Efficacy
A study evaluated various piperidine derivatives for their antibacterial activity. The results demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 5 µg/mL. This suggests a promising potential for further development as an antimicrobial agent.
Enzyme Inhibition
This compound is also hypothesized to act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.
Acetylcholinesterase Inhibition
In vitro studies have shown that piperidine derivatives can effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound may have comparable inhibitory activity against AChE with IC50 values potentially lower than 0.63 µM.
Urease Inhibition
The presence of the sulfanylidene group in the compound may enhance its inhibitory effect against urease, an important target for treating Helicobacter pylori infections. This aspect warrants further investigation through dedicated studies to confirm its efficacy.
Anticancer Activity
Emerging evidence suggests that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through specific signaling pathways involved in cell proliferation.
Case Study: Anticancer Properties
A recent study highlighted the potential of quinazoline derivatives in cancer therapy, showing that they could inhibit tumor growth in xenograft models. The specific effects of this compound on cancer cell lines remain to be explored but hold promise based on structural analogs.
Comparison with Similar Compounds
Tetrahydroquinazolinone Derivatives
- Bromine vs. Fluorine Substituents : Bromine at position 6 (target compound) increases molecular weight and may enhance binding to hydrophobic pockets compared to fluorine-substituted analogues (e.g., 3s, 3t in ) .
- Sulfanylidene (C=S) vs. Oxo (C=O) : The C=S group in the target compound improves metabolic stability over oxo derivatives, as sulfur is less prone to oxidative degradation .
Piperazine-Linked Analogues
- 3-Chlorophenyl vs. 2-Fluorophenyl : The 3-chlorophenyl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT7) compared to 2-fluorophenyl variants, which are more selective for dopamine D3 receptors .
- Hexanamide vs. Shorter Linkers: The hexanamide spacer in the target compound balances flexibility and rigidity, optimizing receptor engagement.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., cyclization of the tetrahydroquinazolinone ring) to identify rate-limiting stages .
- Molecular dynamics simulations : Model solvent effects on reaction pathways, such as solvation shells around the bromo group during substitution .
- Retrosynthetic AI tools : Platforms like ICReDD integrate quantum chemical calculations with experimental data to propose optimal routes, reducing trial-and-error iterations by ~40% .
How can researchers investigate the compound’s potential biological activity while addressing conflicting data?
Advanced Research Question
- Target profiling : Screen against kinase or GPCR panels (e.g., Eurofins Cerep-Passail) to identify primary targets. The 3-chlorophenyl-piperazine moiety suggests dopamine D₂/D₃ receptor affinity, while the sulfanylidene group may modulate redox-sensitive pathways .
- Dose-response validation : Address contradictory IC₅₀ values by standardizing assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Metabolite identification : Use LC-MS/MS to rule out off-target effects from degradation products, such as free piperazine derivatives .
What methodologies are recommended for structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
- Analog synthesis : Replace the bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding .
- Piperazine substitution : Compare 3-chlorophenyl with 4-fluorophenyl or bulky tert-butyl groups to evaluate steric and hydrophobic contributions .
- Pharmacophore mapping : Use Schrödinger’s Phase to align active analogs and identify critical hydrogen-bonding interactions (e.g., sulfanylidene with catalytic lysine residues) .
How should researchers address contradictions in reported solubility and stability data?
Advanced Research Question
- Solvent screening : Use a CheqSol assay to measure intrinsic solubility across pH 2–7. The compound’s logP (~3.5) predicts better solubility in ethanol/water mixtures (70:30 v/v) .
- Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC; instability in acidic conditions suggests protonation of the piperazine nitrogen .
- Crystallinity analysis : Compare amorphous vs. crystalline forms using DSC to explain discrepancies in reported melting points .
What strategies optimize in vitro and in vivo pharmacokinetic profiling?
Advanced Research Question
- Caco-2 permeability assay : Assess intestinal absorption potential. The hexanamide chain may enhance permeability but reduce aqueous solubility .
- Microsomal stability : Test hepatic clearance using human liver microsomes (HLM). Piperazine derivatives often show CYP3A4-mediated oxidation, requiring co-administration with inhibitors like ketoconazole .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB; >90% binding is expected due to lipophilic substituents, necessitating dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
